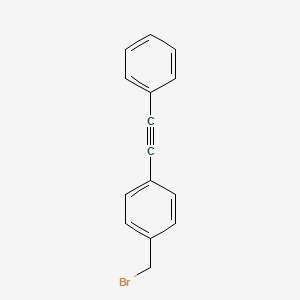
1-(Bromomethyl)-4-(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-(phenylethynyl)benzene is an organic compound with the molecular formula C15H11Br. It is a derivative of benzene, featuring a bromomethyl group and a phenylethynyl group attached to the benzene ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(phenylethynyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(phenylethynyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient purification techniques, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The phenylethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds with other aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Sonogashira Coupling: This reaction requires a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Sonogashira Coupling: Products are typically diaryl or aryl-alkyl acetylene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Biological Studies: Its derivatives are investigated for their biological activity, including potential anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-(phenylethynyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In coupling reactions, the phenylethynyl group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-4-(phenylethynyl)benzene: Features both a bromomethyl and a phenylethynyl group.
1-(Bromomethyl)-4-(ethynyl)benzene: Lacks the phenyl group attached to the ethynyl moiety.
4-(Bromomethyl)phenylacetylene: Similar structure but with the bromomethyl group directly attached to the benzene ring without the phenyl group.
Uniqueness
This compound is unique due to the presence of both a bromomethyl and a phenylethynyl group, which allows for diverse reactivity and applications in organic synthesis and materials science. The combination of these functional groups provides a versatile platform for the development of new compounds and materials.
Eigenschaften
Molekularformel |
C15H11Br |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H11Br/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,12H2 |
InChI-Schlüssel |
YWJQWQKNHTWBCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
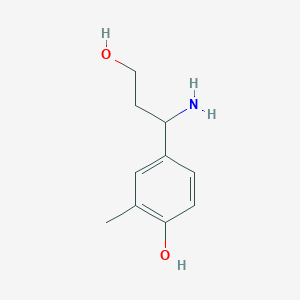
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
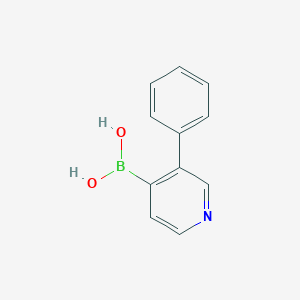
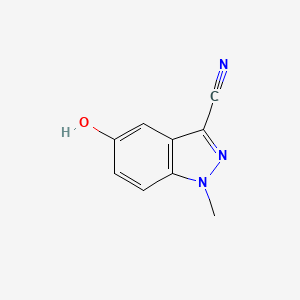
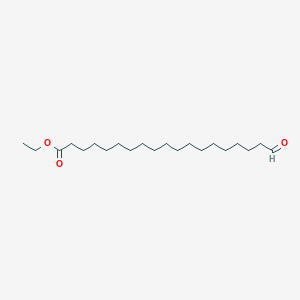
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

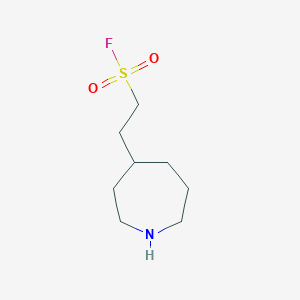
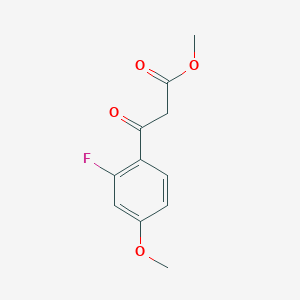
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)

